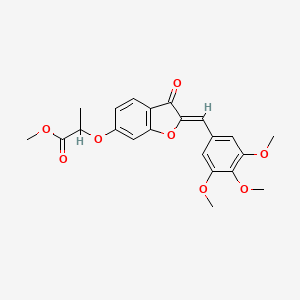

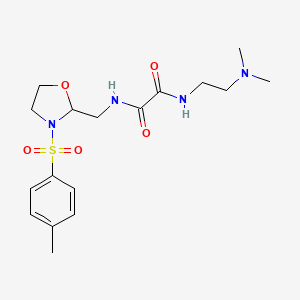

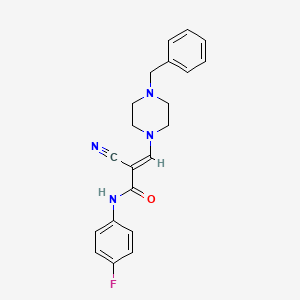

(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a chemical compound with the CAS number 859673-05-5 . It is also known as 2-{[(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid .

Molecular Structure Analysis

The molecular formula of this compound is C23H24O8 . It has an average mass of 428.432 Da and a monoisotopic mass of 428.147125 Da .Aplicaciones Científicas De Investigación

Synthesis of Pyran Derivatives

J. Mérour and F. Cossais (1991) explored reactions involving 3-oxo-2,3-dihydrobenzofuran with various alkyl 2-cyano-3-alkoxypropenoates, leading to the formation of compounds with potential as intermediates in organic synthesis. Their work highlights the versatility of such compounds in producing a mixture of Z + E isomers, showcasing the chemical diversity achievable through these reactions (Mérour & Cossais, 1991).

Growth Inhibition of Hepatoma Cells

Zhu-Ping Xiao et al. (2007) synthesized compounds based on gallate, including derivatives of methyl 3,5-dihydroxy-4-methoxybenzoate, and evaluated their growth inhibition effects on human hepatoma cell lines (HepG2). Their research contributes to the development of potential therapeutic agents against cancer (Xiao et al., 2007).

Tandem Palladium-Catalyzed Reactions

B. Gabriele et al. (2006) reported a new synthesis approach for dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization. This method showcases the compound's utility in facilitating complex organic reactions and synthesizing heterocyclic compounds, which are crucial in pharmaceutical development (Gabriele et al., 2006).

N-Heterocyclic Carbene Complexes Synthesis

Shenyu Li et al. (2010) synthesized a series of N-heterocyclic carbene (NHC) complexes of cyclopentadienyl molybdenum(II/VI), exploring their stability and reactivity under oxidative conditions. Their work contributes to the field of organometallic chemistry, demonstrating the potential applications of these complexes in catalysis and organic synthesis (Li et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . The compound’s structural characteristics were designed by combining those of two tyrosinase inhibitors .

Mode of Action

The compound interacts with its target, tyrosinase, by inhibiting its activity . This inhibition is achieved through competitive binding to the active sites of both mushroom and human tyrosinases .

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin, a pigment that gives color to our skin, hair, and eyes. By inhibiting tyrosinase, the compound reduces melanin production .

Result of Action

The compound’s action results in a decrease in intracellular melanin content in a concentration-dependent manner . This suggests that the compound’s anti-melanogenic effects are primarily due to its anti-tyrosinase activity .

Propiedades

IUPAC Name |

methyl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-12(22(24)28-5)29-14-6-7-15-16(11-14)30-17(20(15)23)8-13-9-18(25-2)21(27-4)19(10-13)26-3/h6-12H,1-5H3/b17-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNAZOJJGSTXDE-IUXPMGMMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2754980.png)

![1-[1-(2-Chlorobenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2754981.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B2754984.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2754991.png)

![N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B2754996.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2754999.png)